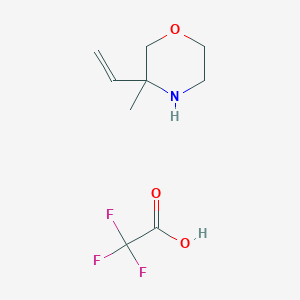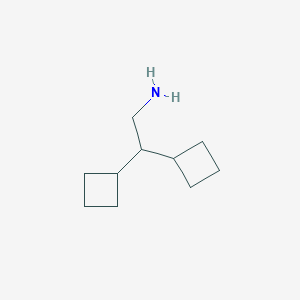
3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Ethenyl-3-methylmorpholine” is a type of morpholine derivative. Morpholine derivatives are often used in organic synthesis and sometimes found in therapeutic agents . “2,2,2-Trifluoroacetic acid” (TFA) is an organofluorine compound. It is a colorless liquid with a vinegar-like odor and is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid” would depend on the specific conditions and reagents present. As a morpholine derivative, “3-Ethenyl-3-methylmorpholine” could potentially undergo a variety of organic reactions. TFA is a strong acid and could potentially act as a proton donor in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid” would be influenced by both of its components. For example, TFA is a colorless liquid with a vinegar-like odor, and it is a stronger acid than acetic acid .Wissenschaftliche Forschungsanwendungen
Aqueous Derivatization Technique for Carboxylic Acids
3-Ethenyl-3-methylmorpholine and 2,2,2-trifluoroacetic acid are utilized in techniques for derivatizing carboxylic acids. For instance, Ford, Burns, and Ferry (2007) describe a method using 2,2,2-trifluoroethylamine hydrochloride for derivatizing aqueous carboxylic acids, enhancing chromatographic characteristics for gas chromatography and detection by electron-capture detection or mass spectrometry (Ford, Burns, & Ferry, 2007).
Catalysis in Organic Synthesis
These compounds are also pivotal in catalyzing reactions in organic synthesis. Chowdhury and Ghosh (2009) demonstrated the use of trifluoroacetic acid in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, which is significant for achieving high yield and regio- and enantioselectivity in organic reactions (Chowdhury & Ghosh, 2009).
Synthesis of Amides and Acids
Łukasiewicz (1964) explored reactions of trihalogenoacetic acids with methylenebisamine derivatives, including the formation of N-(1-aryl-2,2,2,-trihalogenoethyl)-amines (Łukasiewicz, 1964). Similarly, trifluoroacetic acid has been used for synthesizing various chemical structures, as shown by Liang and Ciufolini (2008), who reported its role in the oxidative amidation of phenols (Liang & Ciufolini, 2008).
Nanotechnology and Sensor Development
In nanotechnology, Xue et al. (2017) employed trifluoroacetic acid for developing an aggregation-induced emission nanofiber that functions as a dual sensor for detecting aromatic amine and acid vapor (Xue et al., 2017).
Chemical Synthesis and Drug Development
Trifluoroacetic acid is also used in synthesizing complex chemical structures, as evidenced by Turner and Suto (1993), who described its role in the synthesis of quinolone antibacterials (Turner & Suto, 1993).
Environmental Impact Studies
In environmental chemistry, Schmidt et al. (2004) investigated the occurrence of aminopolycarboxylates, which are derivatives related to these compounds, in the aquatic environment in Germany (Schmidt et al., 2004).
Eigenschaften
IUPAC Name |
3-ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h3,8H,1,4-6H2,2H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDPGWLNKEPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C=C.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenyl-3-methylmorpholine;2,2,2-trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2366114.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2366117.png)
![[(1R,3S)-3-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B2366118.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide](/img/structure/B2366120.png)

![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2366125.png)

![3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2366128.png)


![5-Chloro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2366133.png)